In-Depth Technical Guide: Physicochemical Properties of 4,6-Difluoroindole-2-carboxylic Acid
In-Depth Technical Guide: Physicochemical Properties of 4,6-Difluoroindole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4,6-Difluoroindole-2-carboxylic acid, a key building block in medicinal chemistry and materials science. This document outlines its fundamental characteristics and provides detailed experimental protocols for their determination, enabling researchers to effectively utilize this compound in their work.
Core Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₉H₅F₂NO₂ | [1][2] |
| Molecular Weight | 197.14 g/mol | [1][2] |
| Purity | ≥97% | [2] |
| Storage Conditions | Sealed in dry, Room Temperature | [2] |
Note: Purity and storage conditions are based on information from commercial suppliers and may vary.
Experimental Protocols for Physicochemical Characterization
To facilitate further research and characterization of 4,6-Difluoroindole-2-carboxylic acid, this section details standard experimental methodologies for determining key physicochemical parameters.
Melting Point Determination
The melting point of a solid is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound.
Methodology: Capillary Melting Point Determination [3][4][5][6]
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Sample Preparation: A small amount of finely powdered 4,6-Difluoroindole-2-carboxylic acid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.
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Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.
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Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting) are recorded. This range is reported as the melting point.
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Purity Assessment: A narrow melting range (typically < 2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound. For an indole-2-carboxylic acid, the pKa of the carboxylic acid group is a critical parameter influencing its ionization state at different pH values.
Methodology: Potentiometric Titration [7][8]
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Solution Preparation: A precisely weighed sample of 4,6-Difluoroindole-2-carboxylic acid is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
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Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant and is added incrementally using a burette.
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Data Collection: The pH of the solution is recorded after each addition of the titrant. The data is collected until the pH has passed the equivalence point, which is observed as a sharp increase in pH.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is the point of inflection on this curve. The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized).
Aqueous Solubility Determination
Aqueous solubility is a fundamental property that affects the absorption and distribution of a compound in biological systems.
Methodology: Shake-Flask Method [9][10][11]
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Sample Preparation: An excess amount of solid 4,6-Difluoroindole-2-carboxylic acid is added to a known volume of purified water or a relevant buffer solution in a sealed flask.
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Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the dissolved compound.
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Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by filtration or centrifugation.
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Concentration Analysis: The concentration of 4,6-Difluoroindole-2-carboxylic acid in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Solubility Calculation: The aqueous solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).
LogP Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical determinant of its pharmacokinetic properties.
Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [12][13]
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System Setup: An RP-HPLC system equipped with a C18 column and a UV detector is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).
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Calibration: A series of standard compounds with known LogP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is constructed by plotting the logarithm of the capacity factor (k') versus the known LogP values. The capacity factor is calculated from the retention time of the compound and the void time of the column.
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Sample Analysis: A solution of 4,6-Difluoroindole-2-carboxylic acid is injected into the same HPLC system under identical conditions, and its retention time is measured.
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LogP Calculation: The capacity factor for 4,6-Difluoroindole-2-carboxylic acid is calculated from its retention time. The LogP value is then determined by interpolating this capacity factor onto the calibration curve.
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of 4,6-Difluoroindole-2-carboxylic acid.
References
- 1. 4,6-Difluoroindole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. 4,6-Difluoroindole-2-carboxylic acid - Lead Sciences [lead-sciences.com]
- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. pennwest.edu [pennwest.edu]
- 6. byjus.com [byjus.com]
- 7. web.williams.edu [web.williams.edu]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
